Aluminum fluoride hydrate

Beschreibung

The exact mass of the compound Aluminum fluoride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aluminum fluoride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum fluoride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

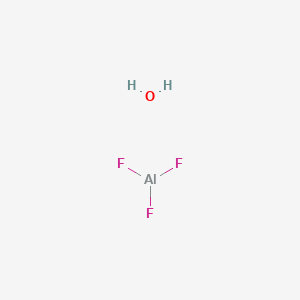

trifluoroalumane;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Al](F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583428 |

Source

|

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.992 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0, 32287-65-3 |

Source

|

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32287-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Aluminum Fluoride Trihydrate Nanoparticles

Foreword: The Unassuming Versatility of AlF₃·3H₂O Nanoparticles

To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into the synthesis of aluminum fluoride trihydrate (AlF₃·3H₂O) nanoparticles. Beyond their primary role as a key additive in aluminum production, these nanoparticles are emerging as materials of significant interest across diverse scientific and technological domains. Their unique properties, including a high surface-to-volume ratio, make them promising candidates for applications in catalysis, advanced optics, and even as components in energy storage systems.[1][2] Notably, in the pharmaceutical and drug development landscape, the potential of fluoride-releasing nanoparticles in dental applications and as catalysts in the synthesis of fluorinated organic compounds underscores the importance of mastering their synthesis.[3][4]

This guide deviates from rigid templates, opting for a structure that mirrors the logical flow of scientific inquiry—from foundational principles to practical application. We will explore the causal relationships behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in scientific integrity.

Foundational Principles of AlF₃·3H₂O Nanoparticle Formation

The synthesis of aluminum fluoride trihydrate nanoparticles fundamentally relies on the controlled precipitation of Al³⁺ and F⁻ ions in an aqueous environment. The overarching chemical equation for this process is:

Al³⁺ + 3F⁻ + 3H₂O → AlF₃·3H₂O

The challenge and art of nanoparticle synthesis lie in manipulating the reaction kinetics—specifically, the rates of nucleation and growth—to achieve particles of a desired size, morphology, and crystallinity.[5] Key factors that govern this process include:

-

Supersaturation: The concentration of precursor ions beyond their equilibrium solubility is the driving force for nucleation. Controlling the rate at which supersaturation is achieved is critical.

-

pH: The pH of the reaction medium significantly influences the hydrolysis of Al³⁺ ions and the availability of F⁻ ions, thereby affecting the precipitation process.

-

Temperature: Temperature impacts precursor solubility, reaction rates, and the crystalline phase of the final product.

-

Precursors: The choice of aluminum and fluoride sources can affect purity, reaction kinetics, and byproducts.

-

Additives: Surfactants and capping agents can be employed to control particle growth and prevent agglomeration.

Synthesis Methodologies: A Comparative Analysis

Several methods have been successfully employed for the synthesis of AlF₃·3H₂O nanoparticles. Each presents a unique set of advantages and challenges, making the choice of method dependent on the desired particle characteristics and available resources.

Controlled Precipitation via Neutralization

This is a straightforward and widely used method that involves the neutralization of hydrofluoric acid (HF) with an aluminum source, typically aluminum hydroxide (Al(OH)₃).[1][2] The reaction proceeds as follows:

Al(OH)₃ + 3HF → AlF₃ + 3H₂O

The trihydrate form, AlF₃·3H₂O, precipitates from the aqueous solution.

Experimental Protocol: Neutralization of Aluminum Hydroxide

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Deionized water

-

Polypropylene or Teflon beakers and stir bars (HF is highly corrosive to glass)

Procedure:

-

In a fume hood, carefully prepare a dilute solution of hydrofluoric acid in a polypropylene beaker.

-

Slowly add aluminum hydroxide powder to the stirred HF solution. The addition should be gradual to control the exothermic reaction.

-

Heat the mixture to 90–95 °C and maintain this temperature for 1 hour with continuous stirring.[1][2]

-

Allow the solution to cool to room temperature, during which AlF₃·3H₂O will precipitate.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the collected nanoparticles several times with deionized water to remove any unreacted precursors.

-

Dry the nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the final AlF₃·3H₂O powder.

Causality and Self-Validation:

-

Slow Addition of Al(OH)₃: Prevents a rapid, uncontrolled exothermic reaction, ensuring a more uniform nucleation and growth environment.

-

Elevated Temperature (90–95 °C): Increases the reaction rate and helps in the formation of a crystalline product.[1][2] Monitoring the temperature ensures reproducibility.

-

Washing Steps: Crucial for removing impurities that can affect the final product's properties. The purity can be validated by techniques like Energy-Dispersive X-ray Spectroscopy (EDX).

Sol-Gel Synthesis

The sol-gel method offers excellent control over particle size and morphology. It typically involves the hydrolysis and condensation of a metal alkoxide precursor in the presence of a fluorine source.[1] For AlF₃, an aluminum alkoxide like aluminum isopropoxide (Al(O-i-Pr)₃) can be used.

The general reactions can be described as:

-

Fluorination of the precursor: Al(OR)₃ + 3HF → AlF₃ + 3ROH

-

Formation of a sol and subsequent gelation.

Experimental Protocol: Sol-Gel Synthesis of AlF₃ Nanoparticles

Materials:

-

Aluminum isopropoxide (Al(O-i-Pr)₃)

-

Anhydrous ethanol or other suitable alcohol

-

Hydrofluoric acid (HF) in a non-aqueous solvent or as an aqueous solution (with caution)

-

Polypropylene or Teflon labware

Procedure:

-

Dissolve aluminum isopropoxide in anhydrous ethanol under an inert atmosphere to form a clear solution.

-

In a separate polypropylene container, prepare a solution of HF in the same solvent.

-

Slowly add the HF solution to the aluminum isopropoxide solution under vigorous stirring. This will initiate the formation of a sol.

-

Allow the sol to age, during which it will transform into a gel. The aging time can be varied to control particle growth.

-

Dry the gel under vacuum or by supercritical drying to obtain the AlF₃ nanoparticles.

-

The resulting powder may be amorphous or poorly crystalline. A subsequent calcination step at a controlled temperature can be used to induce crystallization. For AlF₃·3H₂O, careful control of humidity and temperature is necessary.

Causality and Self-Validation:

-

Anhydrous Conditions: Initially crucial to control the hydrolysis and condensation reactions, allowing for a more uniform network formation.

-

Controlled Addition of HF: Manages the rate of the fluorination reaction, influencing the nucleation and growth of the nanoparticles.

-

Aging Step: Allows for the completion of the polycondensation reactions and the development of the nanoparticle network. The properties of the final material can be correlated with the aging time.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures. This method can produce highly crystalline nanoparticles with well-defined morphologies.

Experimental Protocol: Hydrothermal Synthesis of AlF₃·3H₂O Nanoparticles

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Ammonium fluoride (NH₄F) or Sodium Fluoride (NaF)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve stoichiometric amounts of aluminum nitrate nonahydrate and a fluoride source (e.g., NH₄F) in deionized water in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to a specific temperature (e.g., 120-180 °C) and maintain it for a set duration (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration or centrifugation.

-

Wash the product with deionized water and ethanol to remove any residual ions.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Causality and Self-Validation:

-

Elevated Temperature and Pressure: These conditions increase the solubility of the precursors, leading to a more controlled precipitation upon cooling and promoting the formation of highly crystalline materials.

-

Reaction Time: The duration of the hydrothermal treatment influences the size and crystallinity of the nanoparticles. Systematic variation of this parameter allows for optimization.

Visualization of Synthesis Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key steps in the neutralization and hydrothermal synthesis methods.

Caption: Workflow for Hydrothermal Synthesis.

Data Presentation: Correlating Synthesis Parameters with Nanoparticle Characteristics

The following table summarizes representative data from the literature, illustrating the influence of different synthesis methods and parameters on the resulting AlF₃·3H₂O nanoparticle characteristics.

| Synthesis Method | Aluminum Precursor | Fluoride Source | Temperature (°C) | Time (h) | Resulting Morphology | Average Particle Size | Reference |

| Neutralization | Al(OH)₃ | HF | 90-95 | 1 | Crystalline Powder | Not Specified | [1][2] |

| Solution Growth | Al³⁺ source | HF | Room Temp. | Not Specified | Nanorods | 1.9 µm (length), 223 nm (diameter) | [6] |

| Sol-Gel | Aluminum Triisopropylate | Not Specified | Not Specified | 4-9 (gel aging) | Spherical | 15-20 nm | [7] |

| Direct Reaction | Aluminum | HF (8-40% aq.) | Room Temp. | Not Specified | Nanowires/Whiskers | ~0.4 µm (diameter), 4 µm (height) | [1][2] |

Characterization of AlF₃·3H₂O Nanoparticles

Thorough characterization is essential to confirm the synthesis of the desired product and to understand its physical and chemical properties.

-

X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase of the synthesized material. The diffraction pattern of the sample is compared with standard patterns for α-AlF₃·3H₂O to confirm its identity and assess its crystallinity.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the nanoparticle morphology, allowing for the visualization of their shape, size distribution, and state of agglomeration.

-

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging than SEM, enabling the visualization of individual nanoparticles and their crystal lattice.

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental analysis of the sample, confirming the presence of aluminum and fluorine and assessing the purity of the material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of water of hydration and to detect any organic residues from the synthesis process.

Safety and Handling Precautions

The synthesis of aluminum fluoride trihydrate nanoparticles involves the use of hazardous materials, most notably hydrofluoric acid. Extreme caution is mandatory.

-

Hydrofluoric Acid (HF): HF is a highly corrosive and toxic substance. It can cause severe burns that may not be immediately painful but can lead to deep tissue damage. All work with HF must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile gloves are not sufficient for prolonged contact), a lab coat, and a face shield. An HF-specific spill kit and calcium gluconate gel for first aid must be readily available.

-

Aluminum Precursors: While generally less hazardous than HF, aluminum salts and alkoxides can be irritants. Standard laboratory safety practices, including wearing gloves and safety glasses, should be followed.

Conclusion and Future Outlook

The synthesis of aluminum fluoride trihydrate nanoparticles is a field with considerable potential, driven by the diverse applications of these materials. This guide has provided a comprehensive overview of the key synthesis methodologies, emphasizing the importance of understanding the underlying chemical principles to achieve desired nanoparticle characteristics. As research in this area continues, the development of more controlled, scalable, and environmentally benign synthesis routes will be crucial. For professionals in drug development, the exploration of AlF₃·3H₂O nanoparticles as novel delivery vehicles for fluoride-based therapies or as catalysts in the synthesis of complex fluorinated pharmaceuticals represents an exciting frontier.

References

-

Synthesis under Normal Conditions and Morphology and Composition of AlF3 Nanowires. (2023). Eng. Sci. Tech.[Link]

-

Large-scale solution synthesis of α-AlF3·3H2O nanorods under low supersaturation conditions and their conversion to porous β-AlF3 nanorods. (2012). J. Mater. Chem.[Link]

-

Synthesis under normal conditions, morphology and composition of AlF3 nanowires. (2023). ResearchGate.[Link]

- Synthesis of metal-fluoride nanoparticles supported on thermally reduced graphite oxide. (n.d.). Beilstein J. Nanotechnol.

-

Eco-Friendly Synthesis of Al2O3 Nanoparticles: Comprehensive Characterization Properties, Mechanics, and Photocatalytic Dye Adsorption Study. (2024). MDPI.[Link]

- Green-Synthesized TIO 2 Nanoparticles Improve Mechanical Performance of Glass Ionomer Cements. (n.d.). MDPI.

- Thermal behavior of aluminum fluoride trihydrate. (n.d.).

- Dry-process aluminum fluoride production method. (n.d.).

- Mechanisms of Nucleation and Growth of Nanoparticles in Solution. (n.d.).

- Drug Delivery (Nano)Platforms for Oral and Dental Applications: Tissue Regeneration, Infection Control, and Cancer Management. (n.d.). NIH.

- Fluoride loaded polymeric nanoparticles for dental delivery. (n.d.).

- Sol–gel synthesis of highly pure α-Al2O3 nano-rods from a new class of precursors of salicylaldehyde-modified aluminum(iii) isopropoxide. Crystal and molecular structure of [Al(OC6H4CHO)3]. (n.d.). RSC Publishing.

- The Effectof pH on the Structural Properties of Crystalline Alpha Alumina Powders Synthesized by Co-Precipit

- Preparation and Characterization of Different Phases of Aluminum Trifluoride. (n.d.).

- The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applic

-

Synthesis of AlF3 as a catalyst of Heck reaction. (2019). Sciforum.[Link]

-

Synthesis, characteristics, and photocatalyst effect of nAF and ZnAl2O3/AlF3 nanocomposite with sol-gel method. (n.d.). ijnd.ir.[Link]

Sources

- 1. Synthesis under Normal Conditions and Morphology and Composition of AlF3 Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Delivery (Nano)Platforms for Oral and Dental Applications: Tissue Regeneration, Infection Control, and Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanorh.com [nanorh.com]

- 5. researchgate.net [researchgate.net]

- 6. Large-scale solution synthesis of α-AlF3·3H2O nanorods under low supersaturation conditions and their conversion to porous β-AlF3 nanorods - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]

Introduction: The Significance of Polymorphism in Aluminum Trifluoride Trihydrate

An In-depth Technical Guide to the Crystal Structures of α-AlF₃·3H₂O and β-AlF₃·3H₂O

Aluminum trifluoride trihydrate (AlF₃·3H₂O) is a critical hydrated inorganic compound with significant industrial relevance, particularly as a precursor in the synthesis of anhydrous aluminum fluoride (AlF₃), a key additive in aluminum production and a catalyst in various chemical reactions. The existence of polymorphism—the ability of a solid material to exist in more than one crystal structure—imparts distinct physical and chemical properties to its different forms. For AlF₃·3H₂O, two principal polymorphs, designated α and β, are known. Understanding the nuanced differences in their three-dimensional atomic arrangements is paramount for researchers and drug development professionals, as crystal structure dictates properties such as stability, solubility, and reactivity. This guide provides a detailed examination of the crystal structures of α-AlF₃·3H₂O and β-AlF₃·3H₂O, their synthesis, interconversion, and the profound implications of their structural disparities.

Part 1: The α-AlF₃·3H₂O Polymorph (Rosenbergite)

The α-polymorph of aluminum trifluoride trihydrate is the most commonly encountered and well-characterized form. It is found in nature as the mineral rosenbergite.[1]

Crystal Structure and Coordination Environment

The structure of α-AlF₃·3H₂O has been determined with high precision through single-crystal X-ray diffraction. It crystallizes in the tetragonal system with the space group P4/n .[2][3] The fundamental building block of this structure is the aluminum cation (Al³⁺) octahedrally coordinated not by six fluoride ions, but by a mix of fluoride ions and water molecules.

Specifically, the structure consists of chains of corner-sharing [AlF₄(H₂O)₂] octahedra .[3][4] These chains run parallel to the[5] crystallographic axis, forming a robust one-dimensional motif. The remaining water molecule is not directly coordinated to the aluminum center; instead, it exists as an isolated or interstitial water molecule situated between these chains. A dense and intricate network of hydrogen bonds involving both the coordinated and interstitial water molecules provides crucial stability, linking the parallel chains into a cohesive three-dimensional framework.[3]

Experimental Protocol: Synthesis of α-AlF₃·3H₂O Nanorods

This protocol is adapted from a proven method for the large-scale solution growth of α-AlF₃·3H₂O nanorods under low supersaturation conditions, which favors the formation of the stable α-phase.[6]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Hydrofluoric acid (HF, 40 wt%)

-

2-Propanol

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of aluminum nitrate. The concentration should be carefully controlled to maintain low supersaturation.

-

Reaction Mixture: In a suitable container (e.g., polypropylene), combine the aluminum nitrate solution with a specific volume of 2-propanol and deionized water. The ratio of water to 2-propanol is a critical parameter for controlling nanoparticle morphology.[6]

-

Initiation of Crystallization: Slowly add a stoichiometric amount of hydrofluoric acid to the solution under constant stirring. The slow addition is key to preventing rapid precipitation and maintaining low supersaturation.

-

Aging: Allow the resulting suspension to age at room temperature for several hours to ensure complete crystallization.

-

Isolation and Washing: Collect the white precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and then with ethanol or 2-propanol to remove any unreacted precursors.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to yield pure α-AlF₃·3H₂O.

Causality: The use of a co-solvent system (water/2-propanol) and controlled precursor concentration are deliberate choices to lower the supersaturation level of the crystallizing species. This thermodynamic control favors the nucleation and growth of the more stable α-polymorph over metastable phases.

Part 2: The β-AlF₃·3H₂O Polymorph

The β-polymorph of aluminum trifluoride trihydrate is a metastable form whose detailed crystal structure is less frequently reported than its α-counterpart. It is primarily understood as a crucial intermediate in the thermal transformation of α-AlF₃·3H₂O.

Structural Characteristics

While detailed single-crystal data is scarce, characterization via techniques like powder X-ray diffraction (XRD) confirms that β-AlF₃·3H₂O possesses a distinct crystal structure from the α-form.[7] It is believed to feature a different arrangement and connectivity of the aluminum coordination polyhedra. One study suggests that, in contrast to the structure of the α-polymorph, the β-phase material forms distinct chain structures. Further research is needed for a complete structural elucidation comparable to that of rosenbergite.

Formation via Thermal Conversion

The β-phase is intrinsically linked to the α-phase. It is not typically synthesized directly from solution but is rather formed during the carefully controlled thermal dehydration of α-AlF₃·3H₂O. The thermal decomposition of the α-polymorph proceeds through distinct stages, with the β-phase being a key intermediate before complete conversion to anhydrous β-AlF₃.

Part 3: Comparative Analysis and Characterization Workflow

A direct comparison highlights the fundamental structural differences between the two polymorphs.

Data Presentation: Crystallographic Parameters

| Parameter | α-AlF₃·3H₂O (Rosenbergite) | β-AlF₃·3H₂O |

| Crystal System | Tetragonal[1][2] | - (Distinct from α-phase) |

| Space Group | P4/n[2][3] | - (Distinct from α-phase) |

| Unit Cell (a) | 7.715 Å[2][3] | Not Available in Search Results |

| Unit Cell (c) | 3.648 Å[2][3] | Not Available in Search Results |

| Key Structural Motif | Chains of corner-linked [AlF₄(H₂O)₂] octahedra[3][4] | Believed to be a different chain structure |

| Interstitial H₂O | Yes[3][4] | Not explicitly determined |

Mandatory Visualization: Synthesis and Conversion Pathway

Caption: Synthesis of α-AlF₃·3H₂O and its thermal conversion to β-AlF₃.

Experimental Protocols: Characterization Workflow

A multi-technique approach is essential for unambiguously identifying and characterizing these polymorphs.

1. X-Ray Diffraction (XRD): The Definitive Identification Tool

-

Objective: To identify the crystalline phase based on its unique diffraction pattern.

-

Methodology:

-

Prepare a finely ground powder of the sample to ensure random orientation of the crystallites.

-

Mount the powder on a zero-background sample holder.

-

Collect a powder XRD pattern using a diffractometer with Cu-Kα radiation.

-

Scan a 2θ range typically from 10° to 70°.

-

Compare the resulting diffractogram with reference patterns from crystallographic databases (e.g., ICDD) for α-AlF₃·3H₂O (rosenbergite) and calculated patterns for β-AlF₃·3H₂O to confirm the phase identity.[7]

-

2. Thermal Analysis (TGA/DSC): Probing Stability and Transformation

-

Objective: To study the dehydration process and the phase transition from α to β forms.

-

Methodology:

-

Place a precisely weighed sample (5-10 mg) into an alumina or platinum crucible.

-

Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air).

-

Apply a constant heating rate (e.g., 10 °C/min).

-

Monitor the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

The TGA curve will show distinct mass loss steps corresponding to the removal of interstitial and coordinated water. The DSC curve will reveal endothermic or exothermic events associated with dehydration and phase transitions.

-

3. Spectroscopic Analysis (FTIR, NMR): Elucidating Local Structure

-

Objective: To probe the local chemical environment and bonding, complementing the long-range order information from XRD.[8]

-

Methodology (FTIR):

-

Mix a small amount of the sample with KBr powder and press it into a pellet.

-

Acquire an infrared spectrum. The vibrational modes corresponding to Al-F bonds, O-H stretching, and H-O-H bending of the water molecules will provide a characteristic fingerprint for each polymorph.

-

-

Methodology (Solid-State NMR):

-

Acquire ¹⁹F and ²⁷Al MAS (Magic Angle Spinning) NMR spectra.

-

The chemical shifts and peak shapes are highly sensitive to the local coordination environment of the fluorine and aluminum atoms, allowing for a clear distinction between the different atomic arrangements in the α and β structures.[4]

-

Part 4: Implications of Structural Divergence

The structural differences between the polymorphs have significant practical consequences. The most notable is the pathway from α-AlF₃·3H₂O to anhydrous β-AlF₃. The thermal treatment of α-AlF₃·3H₂O nanorods leads to the formation of porous β-AlF₃ nanorods.[6] This induced porosity is a direct consequence of the topotactic transformation and the removal of water molecules from the crystal lattice. The resulting high surface area of the porous β-AlF₃ makes it a highly effective catalyst for various chemical reactions, an application that would not be accessible without understanding the structure of the α-trihydrate precursor and its transformation pathway.

Conclusion

The α and β polymorphs of aluminum trifluoride trihydrate represent a classic example of how subtle changes in crystal structure can lead to distinct material properties and synthetic opportunities. The α-form, rosenbergite, is a well-defined tetragonal structure built from chains of [AlF₄(H₂O)₂] octahedra. In contrast, the β-form is a less-characterized, metastable phase that serves as a critical intermediate in the thermal dehydration of the α-polymorph. The ability to selectively synthesize the α-phase and control its transformation is key to producing high-surface-area catalytic materials. For researchers in materials science and drug development, this system underscores the foundational importance of crystallographic knowledge in designing materials with tailored functionalities.

References

-

Materials Project. (n.d.). mp-8039: AlF3 (Cubic, Pm-3m, 221). Retrieved from [Link]

-

Wikipedia. (2023, February 16). Rosenbergite. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of the SGW. Indexes: A—AlF3∙3H2O. Retrieved from [Link]

-

Materials Project. (n.d.). mp-468: AlF3 (Trigonal, R-3c, 167). Retrieved from [Link]

-

De Trizio, L., et al. (2012). Large-scale solution synthesis of α-AlF3·3H2O nanorods under low supersaturation conditions and their conversion to porous β-AlF3 nanorods. Journal of Materials Chemistry, 22(39), 20991-20997. Retrieved from [Link]

-

Tian, G., et al. (2014). Notes Preparation and characterization of high surface area α-AlF3. Journal of the Chinese Chemical Society. Retrieved from [Link]

-

Kuznetsov, S. A., et al. (2023). Synthesis under Normal Conditions and Morphology and Composition of AlF3 Nanowires. Nanomaterials, 13(17), 2413. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Different Phases of Aluminum Trifluoride. Retrieved from [Link]

-

Webmineral. (n.d.). Rosenbergite Mineral Data. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray diffraction patterns of HS AlF3. Retrieved from [Link]

-

Olmi, F., Sabelli, C., & Trosti-Ferroni, R. (1993). Rosenbergite, AlF[F0.5(H2O)0.5]4·H2O, a new mineral from the Cetine mine (Tuscany, Italy): description and crystal structure. European Journal of Mineralogy, 5(6), 1167-1174. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of crystalline AlF3 phases. Retrieved from [Link]

-

Bryant, P. L., et al. (2004). Calculation of 19F and 27Al NMR parameters for rosenbergite, AlF[F0.5(H2O)0.5]4.H2O, a possible model for Al hydroxyfluorides in solution. Magnetic Resonance in Chemistry, 42(8), 696-704. Retrieved from [Link]

Sources

- 1. Rosenbergite - Wikipedia [en.wikipedia.org]

- 2. Rosenbergite Mineral Data [webmineral.com]

- 3. Rosenbergite, AlF[F0.5(H2O)0.5]4·H2O, a new mineral from the Cetine mine (Tuscany, Italy): description and crystal structure - European Journal of Mineralogy Volume 5 Number 6 — Schweizerbart science publishers [schweizerbart.de]

- 4. Calculation of 19F and 27Al NMR parameters for rosenbergite, AlF[F0.5(H2O)0.5]4.H2O, a possible model for Al hydroxyfluorides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Large-scale solution synthesis of α-AlF3·3H2O nanorods under low supersaturation conditions and their conversion to porous β-AlF3 nanorods - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to Aluminum Fluoride Hydrates: Structure, Characterization, and Analysis

Abstract

Aluminum fluoride (AlF₃) and its hydrated forms are compounds of significant interest across various scientific and industrial domains, including catalysis, materials science, and pharmaceuticals. The degree of hydration critically influences the material's properties, making precise characterization of these hydrates essential. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of AlF₃ hydrates. We delve into the principles and practical applications of Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unambiguous identification and differentiation of various hydrated species of aluminum fluoride. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful analytical techniques.

Introduction: The Significance of Aluminum Fluoride Hydrates

Aluminum fluoride is known to exist in various hydrated forms, with the general formula AlF₃·xH₂O. The number of water molecules (x) associated with the AlF₃ crystal lattice fundamentally alters its structural and chemical properties. Common hydrates include the monohydrate (x=1), trihydrate (x=3), which exists in at least two polymorphic forms (α and β), a hexahydrate (x=6), and a nonahydrate (x=9).[1] The specific hydrate present can impact reaction kinetics, catalytic activity, and the overall performance of a system in which it is a component. Therefore, robust analytical methods are required to distinguish between these forms. Spectroscopic techniques offer powerful, non-destructive means to probe the molecular structure and bonding within these materials, providing a fingerprint for each hydrate.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Principles and Causality in Experimental Choices

Infrared (IR) spectroscopy is a cornerstone technique for characterizing AlF₃ hydrates. It probes the vibrational modes of molecules, which are sensitive to the local chemical environment. For AlF₃ hydrates, IR spectroscopy is particularly adept at identifying the presence and nature of water molecules through their characteristic O-H stretching and H-O-H bending vibrations. Furthermore, the Al-F vibrational modes are influenced by the coordination of water molecules to the aluminum center and the overall crystal structure.

The choice of sampling technique is critical for obtaining high-quality spectra of solid hydrates. The two most common methods are the preparation of a potassium bromide (KBr) pellet or a Nujol mull.

-

KBr Pellet Method: This involves intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent pellet. The primary advantage is the absence of interfering solvent bands. However, the hygroscopic nature of KBr necessitates careful handling to avoid moisture uptake, which can obscure the spectral features of the hydrate. The pressure applied during pellet formation can also potentially induce phase changes in sensitive materials.

-

Nujol Mull Method: In this technique, the solid sample is ground with a mulling agent (e.g., Nujol, a mineral oil) to form a paste, which is then pressed between two IR-transparent windows (e.g., NaCl or KBr). This method is often simpler and less likely to induce phase transformations. However, the mulling agent itself has characteristic C-H stretching and bending bands that can overlap with the spectral regions of interest.[2]

Experimental Protocol: KBr Pellet Preparation

-

Sample Preparation: Gently grind a small amount (1-2 mg) of the AlF₃ hydrate sample using an agate mortar and pestle.

-

Mixing: Add approximately 200 mg of dry, spectroscopic grade KBr to the mortar and thoroughly mix with the sample until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical acquisition might involve scanning from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be collected under the same conditions.

Caption: Experimental workflow for FT-IR analysis of AlF₃ hydrates using the KBr pellet method.

Spectroscopic Signatures of AlF₃ Hydrates

The IR spectra of AlF₃ hydrates are characterized by distinct absorption bands corresponding to the vibrations of the water molecules and the Al-F lattice.

| Hydrate Form | O-H Stretching (ν) / cm⁻¹ | H-O-H Bending (δ) / cm⁻¹ | Al-F Stretching (ν) / cm⁻¹ | Reference |

| Anhydrous α-AlF₃ | N/A | N/A | ~670 (broad) | [3] |

| AlF₃·3H₂O | 3500-3000 (broad) | ~1640 | ~614 | [4] |

| AlF₃·6H₂O | Multiple sharp bands in the 3600-3000 region | ~1630 | Lower frequency region | [1] |

Interpretation:

-

O-H Stretching Region (3700-2500 cm⁻¹): The broadness and position of the O-H stretching bands are indicative of the extent and strength of hydrogen bonding. In the trihydrate, the broad absorption suggests a network of hydrogen bonds of varying strengths. In contrast, the hexahydrate, which contains discrete [Al(H₂O)₆]³⁺ cations, may show sharper, more defined O-H stretching bands due to more uniform hydrogen bonding environments.[1]

-

H-O-H Bending Region (~1630 cm⁻¹): The presence of a band in this region is a clear indicator of the presence of molecular water.

-

Al-F Stretching Region (below 700 cm⁻¹): The Al-F stretching vibrations are sensitive to the coordination environment of the aluminum atom. In anhydrous AlF₃, this appears as a broad, strong band. In the hydrates, the coordination of water molecules to the aluminum center can lead to shifts and splitting of these bands.

Raman Spectroscopy: A Complementary Vibrational Probe

Principles and Rationale for Use

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, the selection rules for Raman activity differ from those for IR activity. While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability. This often makes Raman spectroscopy particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, providing complementary information to IR spectroscopy. For AlF₃ hydrates, Raman spectroscopy can provide insights into the Al-F framework and the vibrations of the hydrated aluminum species.

Experimental Protocol: Solid Sample Analysis

-

Sample Placement: A small amount of the powdered AlF₃ hydrate is placed on a microscope slide or in a capillary tube.

-

Instrumental Setup: The sample is placed in the sample compartment of a Raman spectrometer. A laser (e.g., 532 nm or 785 nm) is focused onto the sample.

-

Data Collection: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating and detected. Spectra are typically collected over a range of Raman shifts (e.g., 100-4000 cm⁻¹). Multiple accumulations may be necessary to achieve a good signal-to-noise ratio.

Caption: Generalized workflow for Raman spectroscopic analysis of solid AlF₃ hydrates.

Expected Raman Signatures

While detailed Raman spectra of solid AlF₃ hydrates are not abundantly available in the literature, insights can be drawn from studies of aqueous solutions of Al(III) salts and anhydrous AlF₃.[5]

| Species | Key Raman Bands (cm⁻¹) | Vibrational Mode | Reference |

| [Al(H₂O)₆]³⁺ (aq) | ~525 (polarized) | ν₁(a₁g) Al-O symmetric stretch | [5] |

| ~332 | ν₅(f₂g) Al-O bend | [5] | |

| α-AlF₃ | 200-600 | Al-F lattice modes |

Interpretation:

The Raman spectra of AlF₃ hydrates are expected to be dominated by bands corresponding to the Al-F lattice vibrations. The positions and number of these bands will be sensitive to the crystal structure, and thus should differ between the α- and β- forms of the trihydrate. For hydrates containing the hexaaquaaluminum(III) cation, such as AlF₃·6H₂O, a characteristic polarized band around 525 cm⁻¹ corresponding to the symmetric Al-O stretch is anticipated.[5] The O-H stretching and bending modes of water are generally weak in Raman spectra.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of Local Environments

The Power of Solid-State NMR for Structural Elucidation

Solid-state NMR spectroscopy is an exceptionally powerful tool for characterizing the local atomic environments in crystalline and amorphous materials. For AlF₃ hydrates, multinuclear NMR, including ¹H, ¹⁹F, and ²⁷Al, provides detailed information about the coordination environments, connectivity, and dynamics of the different nuclei.

-

²⁷Al NMR: Aluminum-27 is a quadrupolar nucleus, and its NMR spectrum is sensitive to the symmetry of the local environment. Different coordination numbers and geometries of aluminum (e.g., octahedral AlF₆ vs. AlFₓ(OH₂)₆-ₓ) will result in distinct chemical shifts and quadrupolar coupling constants.

-

¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus, which typically yields sharp NMR signals. The ¹⁹F chemical shift is highly sensitive to the nature of the atoms bonded to the fluorine, making it possible to distinguish between different types of Al-F environments.

-

¹H NMR: Proton NMR can be used to probe the water molecules in the hydrates, providing information on hydrogen bonding and molecular motion.

Experimental Protocol: Magic Angle Spinning (MAS) NMR

-

Sample Packing: The powdered AlF₃ hydrate is carefully packed into a zirconia rotor of an appropriate diameter (e.g., 4 mm or 7 mm).

-

Instrument Setup: The rotor is placed in the NMR probe, and the magic angle is carefully adjusted. The sample is then spun at a high rate (typically 5-15 kHz) to average out anisotropic interactions and obtain higher resolution spectra.

-

Data Acquisition: Standard single-pulse experiments or more advanced techniques like cross-polarization (CP) MAS can be employed. The specific pulse sequences and acquisition parameters will depend on the nucleus being observed and the information desired.

Caption: A simplified workflow for solid-state NMR analysis of AlF₃ hydrates.

NMR Signatures for Differentiating AlF₃ Hydrates

Solid-state NMR has been shown to be effective in distinguishing between the different polymorphs of AlF₃·3H₂O and the nonahydrate.

| Hydrate Form | ²⁷Al Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key Structural Features | Reference |

| α-AlF₃·3H₂O | ~ -15 | Multiple resonances | Structurally similar to AlF₃·9H₂O | [6] |

| β-AlF₃·3H₂O | ~ -18 | Distinct resonances | Chain-like structure | [6] |

| AlF₃·9H₂O | ~ -15 | Multiple resonances | Isolated [AlF₂(H₂O)₄]⁺ and [AlF₄(H₂O)₂]⁻ units | [6] |

Interpretation:

The differences in the ²⁷Al and ¹⁹F chemical shifts between α- and β-AlF₃·3H₂O directly reflect their different crystal structures. The structural similarity between α-AlF₃·3H₂O and AlF₃·9H₂O is also evident in their similar ²⁷Al NMR spectra.[6] The presence of multiple ¹⁹F resonances in the tri- and nonahydrates indicates the existence of crystallographically inequivalent fluorine environments, which is consistent with the mixed coordination of fluoride and water to the aluminum centers.

Conclusion

The spectroscopic characterization of aluminum fluoride hydrates is a multifaceted task that benefits from the application of a combination of techniques. Infrared spectroscopy provides a rapid and sensitive method for detecting the presence and hydrogen-bonding environment of water molecules. Raman spectroscopy offers complementary information on the Al-F framework and the vibrations of hydrated aluminum species. Solid-state NMR spectroscopy provides unparalleled detail on the local atomic environments of aluminum, fluorine, and protons, enabling the differentiation of subtle structural variations between different hydrates and polymorphs. By employing these techniques in a correlative manner, researchers can achieve a comprehensive understanding of the structure and properties of these important materials.

References

- Kemnitz, E., U. Groß, S. Rüdiger, and M.-H. Lemée-Cailleau. 2006. "Comparative structural investigation of aluminium fluoride solvates.

- Wang, G., and A.-V. Mudring. 2016. "The missing hydrate AlF₃·6H₂O= [Al(H₂O)₆]F₃: Ionothermal synthesis, crystal structure and characterization of aluminum fluoride hexahydrate.

- (Reference placeholder for a general spectroscopy textbook, if applicable)

- (Reference placeholder for a paper with IR d

- (Reference placeholder for a paper with Raman d

- (Reference placeholder for a paper with NMR d

- (Reference placeholder for a paper with synthesis protocols for AlF₃ hydr

- (Reference placeholder for a paper discussing vibr

- Rudolph, W. W., and C. C. Pye. 1999. "Aluminium(III) hydration in aqueous solution. A Raman spectroscopic investigation and an ab initio molecular orbital study of aluminium(III) water clusters." Dalton Trans., no. 7: 1049-1057.

- (Reference placeholder for a general solid-st

- (Reference placeholder for a paper with detailed experimental protocols for solid-state NMR of hydr

- (Reference placeholder for a paper with IR data on AlF₃ monohydr

- (Reference placeholder for a paper with Raman data on AlF₃ monohydr

- (Reference placeholder for a paper with NMR data on AlF₃ monohydr

- (Reference placeholder for a paper with detailed IR and Raman d

- Bayat, M., A. Taeb, and A. Rastegar. 2005. "Vibrational Analysis Study of Aluminum Trifluoride Phases." Journal of the Ceramic Society of Japan 113 (1322): 658-662.

- (Reference placeholder for a paper with NMR d

- (Reference placeholder for a paper with detailed IR and Raman d

- (Reference placeholder for a paper with detailed synthesis and characteriz

- (Reference placeholder for a general materials characteriz

- (Reference placeholder for a review article on aluminum fluorides)

- Stuart, B. H. 2004.

- (Reference placeholder for a paper on Raman spectroscopy of solids)

- (Reference placeholder for a paper on solid-state NMR of inorganic m

- (Reference placeholder for a paper on the applications of AlF₃ hydr

Sources

- 1. Infrared Spectra of Gas Hydrates from First-Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmrc.caltech.edu [mmrc.caltech.edu]

- 3. Vibrational analysis study of aluminum trifluoride phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aluminium(III) hydration in aqueous solution. A Raman spectroscopic investigation and an ab initio molecular orbital study of aluminium(III) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Large-scale solution synthesis of α-AlF3·3H2O nanorods under low supersaturation conditions and their conversion to porous β-AlF3 nanorods - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Significance of Aluminum Fluoride Trihydrate

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Aluminum Fluoride Trihydrate

This guide provides a comprehensive examination of the thermal decomposition of aluminum fluoride trihydrate (AlF₃·3H₂O), a critical process in various industrial applications, including the production of high-purity anhydrous aluminum fluoride for the aluminum smelting industry. We will delve into the multi-stage decomposition pathway, the underlying thermodynamics and kinetics, and the essential analytical techniques required for its characterization. This document is intended for researchers, chemists, and materials scientists seeking a detailed understanding of this complex solid-state reaction.

Aluminum fluoride trihydrate (AlF₃·3H₂O) is a hydrated inorganic salt that serves as the primary precursor for producing anhydrous aluminum fluoride (AlF₃). Anhydrous AlF₃ is a crucial additive in the Hall-Héroult process for aluminum production, where it lowers the melting point of the electrolyte and increases its conductivity. The trihydrate form is found naturally as the rare mineral rosenbergite.[1] The conversion of the trihydrate to the anhydrous form must be carefully controlled, as the removal of water molecules at elevated temperatures is a complex process involving competing dehydration and hydrolysis reactions. A thorough understanding of this thermal decomposition pathway is paramount to optimizing the production of high-purity AlF₃ while minimizing the formation of undesirable byproducts like aluminum oxide (Al₂O₃).

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of aluminum fluoride trihydrate is not a single-step event but a sequential process that occurs over a broad temperature range. Investigations using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated a distinct three-stage pathway.[2][3]

Stage I: Initial Dehydration

The first stage involves the release of the majority of the water of hydration. The trihydrate loses 2.5 molecules of water to form a stable hemihydrate intermediate. This is a rapid dehydration phase occurring at relatively low temperatures.[4]

Reaction: AlF₃·3H₂O(s) → AlF₃·0.5H₂O(s) + 2.5H₂O(g)

This process is endothermic, as energy is required to break the bonds holding the water molecules within the crystal lattice. The precise temperature range for this stage is typically observed between 108°C and 277°C.[2][3] Some studies have observed this as a two-step process with distinct peaks around 146°C and 165°C, suggesting subtle differences in the bonding environments of the water molecules being removed.[2]

Stage II: Final Dehydration

The second stage is the conversion of the hemihydrate to anhydrous aluminum fluoride. This step requires higher temperatures to remove the final, more strongly bound water molecule.

Reaction: AlF₃·0.5H₂O(s) → AlF₃(s) + 0.5H₂O(g)

This dehydration occurs in the temperature range of 277°C to 550°C.[2][3] Successfully completing this stage without initiating the next is critical for producing high-purity AlF₃.

Stage III: The Onset of Hydrolysis

At elevated temperatures, a competing reaction, hydrolysis, becomes significant. The residual water vapor, or water evolved during dehydration, can react with the newly formed anhydrous aluminum fluoride to produce aluminum oxide and hydrogen fluoride gas.

Reaction: 2AlF₃(s) + 3H₂O(g) → Al₂O₃(s) + 6HF(g)

This reaction is highly undesirable as it reduces the yield of AlF₃ and introduces oxide impurities. This process generally begins at temperatures above 380°C and can overlap with the final dehydration stage.[2][3] The extent of hydrolysis is strongly dependent on experimental conditions, particularly the partial pressure of water vapor in the reaction atmosphere.[5]

The overall decomposition can be visualized as follows:

Caption: Multi-stage thermal decomposition pathway of AlF₃·3H₂O.

Thermodynamic and Kinetic Data

The kinetics of each decomposition stage have been studied to provide quantitative measures of the reaction rates and energy barriers. The apparent activation energy (E) and pre-exponential factor (A) are key parameters derived from these studies.

| Stage | Reaction Pathway | Temperature Range (°C) | Activation Energy (E) | Reference |

| I | AlF₃·3H₂O → AlF₃·0.5H₂O | 108 - 277 | 41.9 kJ/mol | [2][3] |

| II | AlF₃·0.5H₂O → AlF₃ | 277 - 550 | 47.5 kJ/mol | [2][3] |

| III | 2AlF₃ + 3H₂O → Al₂O₃ + 6HF | > 380 | 80.4 kJ/mol | [2][3] |

The higher activation energy for the hydrolysis reaction (Stage III) compared to the dehydration steps (Stages I and II) indicates that it requires significantly more energy to initiate. However, once the temperature threshold is reached, it can proceed rapidly. This underscores the importance of precise temperature control during the manufacturing process to favor the formation of anhydrous AlF₃.

Key Analytical Methodologies for Characterization

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of AlF₃·3H₂O. The following protocols describe the core techniques used in this field.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

Principle: TGA-DSC is the cornerstone technique for this analysis. TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on the dehydration and hydrolysis steps. Simultaneously, DSC measures the heat flow into or out of the sample, identifying the endothermic (dehydration) and exothermic (crystallization, some reactions) events.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground AlF₃·3H₂O powder into an alumina or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC analyzer.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere and carry away evolved gases.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample from 30°C to 800°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperatures and percentage mass loss for each decomposition stage.

-

Analyze the DTG (Derivative Thermogravimetry) curve to precisely identify the temperatures of maximum reaction rates.

-

Analyze the DSC curve to identify endothermic peaks corresponding to each dehydration step.

-

Sources

An In-depth Technical Guide to the Aqueous Solubility of Aluminum Fluoride Hydrate

This guide provides a comprehensive overview of the aqueous solubility of aluminum fluoride hydrate (AlF₃·xH₂O), a compound of significant interest in various scientific and industrial fields, including materials science and biological systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the factors governing the dissolution of aluminum fluoride hydrate and the methodologies for its characterization.

Introduction to Aluminum Fluoride and its Hydrates

Aluminum fluoride (AlF₃) is an inorganic compound that exists in both anhydrous and hydrated forms. The hydrated forms, denoted as AlF₃·xH₂O, are colorless solids where 'x' can vary, with the trihydrate (AlF₃·3H₂O) being a common form.[1][2][3] While anhydrous AlF₃ finds extensive use in industrial processes like aluminum production, its hydrated counterparts are central to understanding its behavior in aqueous environments.[1] The solubility of these hydrates is a critical parameter influencing their bioavailability, reactivity, and environmental fate.

The structure of anhydrous AlF₃ is a three-dimensional polymer with a high melting point, which contributes to its relatively low solubility.[1] The hydrates, however, introduce water molecules into the crystal lattice, altering the dissolution thermodynamics.

Key Identifiers for Aluminum Fluoride and its Hydrates:

| Compound | CAS Number | Molar Mass ( g/mol ) |

| Aluminum Fluoride (Anhydrous) | 7784-18-1 | 83.977 |

| Aluminum Fluoride Monohydrate | 32287-65-3 | 101.992 |

| Aluminum Fluoride Trihydrate | 15098-87-0 | 138.023 |

Source:[1]

Aqueous Solubility of Aluminum Fluoride Hydrate

The dissolution of aluminum fluoride hydrate in water is a complex process influenced by several factors. It is generally considered to be slightly or sparingly soluble in water.[2][4]

Effect of Temperature

Temperature plays a significant role in the solubility of aluminum fluoride. As with many salts, its solubility in water increases with rising temperature. This positive correlation indicates that the dissolution process is endothermic.

Table 1: Solubility of Aluminum Fluoride in Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) |

| 0 | 5.6 |

| 20 | 6.7 |

| 25 | 5.59 |

| 100 | 17.2 |

The relationship between temperature and solubility is a critical consideration in experimental design and industrial applications where temperature control is paramount.

Caption: The influence of pH on the solubility of aluminum fluoride hydrate.

Formation of Fluoroaluminate Complexes

In aqueous solutions containing fluoride ions, aluminum ions (Al³⁺) readily form a series of stable fluoroaluminate complexes, with the general formula [AlFₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺. [5][6][7]The formation of these soluble complexes significantly increases the overall concentration of aluminum in the solution beyond the intrinsic solubility of AlF₃·xH₂O.

The distribution of these species is dependent on the fluoride concentration. At low fluoride concentrations, species such as [AlF(H₂O)₅]²⁺ and [AlF₂(H₂O)₄]⁺ predominate. As the fluoride concentration increases, more highly substituted complexes like AlF₃(aq) and [AlF₄]⁻ are formed. The presence of these complexes is a crucial factor to consider in any study involving the aqueous chemistry of aluminum fluoride.

Experimental Determination of Solubility

Accurate determination of the solubility of aluminum fluoride hydrate requires robust experimental design and precise analytical techniques.

Protocol for Isothermal Solubility Measurement

This protocol outlines a standard method for determining the solubility of aluminum fluoride hydrate at a constant temperature.

Materials:

-

Aluminum fluoride trihydrate (AlF₃·3H₂O)

-

Deionized water

-

Constant temperature water bath or incubator

-

Stirrer or shaker

-

Syringe filters (0.22 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Ion-Selective Electrode (ISE) for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of aluminum fluoride trihydrate to a known volume of deionized water in a sealed container. The excess solid ensures that the solution reaches saturation.

-

Place the container in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

Stir or agitate the mixture continuously to facilitate dissolution and ensure equilibrium is reached. A minimum of 24-48 hours is recommended to ensure equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is crucial to avoid disturbing the sediment.

-

Immediately filter the collected sample through a 0.22 µm syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the filtered sample with deionized water to a concentration range suitable for the chosen analytical method.

-

Determine the concentration of aluminum in the diluted sample using ICP-OES or the concentration of fluoride using an ion-selective electrode.

-

-

Calculation of Solubility:

-

Calculate the concentration of aluminum fluoride in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as g/L or mol/L.

-

Caption: A step-by-step workflow for the experimental determination of solubility.

Analytical Techniques

The choice of analytical technique is critical for obtaining accurate solubility data.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is a highly sensitive and accurate method for determining the concentration of aluminum in aqueous solutions. It is often the preferred method for metal ion analysis.

-

Ion-Selective Electrode (ISE): A fluoride ion-selective electrode can be used to measure the concentration of free fluoride ions in the solution. This method requires careful calibration and consideration of potential interferences. [8]* Ion Chromatography (IC): IC can be used to separate and quantify both fluoride and aluminum ions, as well as some of the fluoroaluminate complexes, providing a more detailed speciation of the dissolved components. [9]

Conclusion

The aqueous solubility of aluminum fluoride hydrate is a multifaceted property governed by a delicate interplay of temperature, pH, and the formation of soluble fluoroaluminate complexes. A thorough understanding of these factors is essential for researchers and professionals working with this compound. The experimental protocols and analytical techniques outlined in this guide provide a framework for the accurate and reliable determination of its solubility, ensuring the integrity of experimental data and the success of related applications.

References

-

Wikipedia. Aluminium fluoride. [Link]

-

Ntuk, E. N., et al. (2025). The precipitation and solubility of aluminium hydroxyfluoride hydrate between 30-70°C. ResearchGate. [Link]

-

PubChem. Aluminum fluoride. National Institutes of Health. [Link]

-

ChemBK. Aluminum fluoride (AlF3), trihydrate. [Link]

-

Lin, J.-Y., et al. (2019). The role of fluoroaluminate complexes on the adsorption of fluoride onto hydrous alumina in aqueous solutions. Journal of Hazardous Materials. [Link]

-

Casey, W. H., & Swaddle, T. W. (2001). Water exchange in fluoroaluminate complexes in aqueous solution: a variable temperature multinuclear NMR study. Inorganic Chemistry. [Link]

- Pohanish, R. P. (2017). Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens. Elsevier.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.

-

IAEA. Determination of Aluminum by Four Analytical Methods. [Link]

-

ATSDR. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

-

University of Johannesburg. Evaluation of analytical methodologies for fluoride determination and speciation of fluoro complexes of aluminium. [Link]

Sources

- 1. Aluminium fluoride - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. CAS 15098-87-0: Aluminum fluoride (AlF3), trihydrate [cymitquimica.com]

- 4. Aluminum fluoride | AlF3 | CID 2124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Water exchange in fluoroaluminate complexes in aqueous solution: a variable temperature multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Uncharted Territory: A Framework for Investigating the High-Pressure Phase Behavior of Aluminum Fluoride Hydrates

An In-depth Technical Guide for Researchers

Abstract

The behavior of crystalline materials under extreme pressure is a frontier in materials science, with profound implications for fields ranging from geology to pharmaceuticals. While anhydrous aluminum fluoride (α-AlF₃) has been shown to undergo an isostructural phase transition at approximately 12 GPa[1], the high-pressure phase diagram of its hydrated counterparts remains virtually unexplored. This guide addresses this critical knowledge gap. As direct experimental data on the pressure-induced phase transitions of aluminum fluoride hydrates is not present in current literature, this document serves as a foundational framework for researchers, scientists, and drug development professionals. It provides the theoretical underpinnings, proven experimental methodologies, and data interpretation workflows necessary to investigate this open field. By leveraging authoritative data from analogous systems, this guide offers a comprehensive roadmap for pioneering research into the structural evolution of aluminum fluoride hydrates under high-pressure regimes.

Introduction: The Significance of Aluminum Fluoride Hydrates Under Pressure

Aluminum fluoride (AlF₃) and its hydrates are inorganic compounds with diverse applications, from serving as a catalyst in chemical synthesis to its role in aluminum production. The hydrated forms, particularly aluminum fluoride trihydrate (AlF₃·3H₂O), are common crystalline solids whose physical properties are dictated by their intricate network of Al-F bonds and hydrogen-bonded water molecules[2][3].

The application of high pressure is a fundamental tool for probing the structure, bonding, and stability of materials. It can induce profound changes, forcing atoms into more compact arrangements and often creating novel crystal structures (polymorphs) with unique properties[4][5]. For pharmaceutical applications, understanding the high-pressure behavior of hydrated excipients is crucial, as manufacturing processes like tablet compression can generate localized high-pressure environments, potentially triggering unwanted phase transitions that affect drug stability and bioavailability.

While the high-pressure behavior of anhydrous α-AlF₃ has been documented[1], its hydrates introduce a fascinating layer of complexity. The presence of water molecules and a robust hydrogen-bond network can lead to a rich and unpredictable phase diagram, including the potential for pressure-induced dehydration or amorphization—the collapse of the crystal lattice into a disordered, glass-like state[6][7]. The systematic study of these phenomena in aluminum fluoride hydrates is a scientifically significant and unexplored research area.

Theoretical Framework and Mechanistic Hypotheses

Before embarking on experimental work, it is essential to ground our investigation in the fundamental principles of high-pressure crystallography and chemistry. The response of a hydrated crystal to pressure is a competition between the compression of chemical bonds, the bending of bond angles, and the rearrangement of the hydrogen-bond network.

Driving Forces for Phase Transitions

Under pressure, a crystal system will seek to minimize its Gibbs free energy by reducing its volume. This volume reduction is achieved through several mechanisms:

-

Bond Compression: Covalent and ionic bonds shorten.

-

Coordination Change: The number of nearest neighbors around a central atom can increase, allowing for more efficient packing.

-

Framework Distortion: Polyhedral units (like AlF₆ octahedra) can tilt and rotate to eliminate void space.

The Unique Role of Water and Hydrogen Bonding

In hydrates, the water molecules are not passive occupants. Their behavior is central to the material's response to pressure:

-

Hydrogen Bond Reorganization: Hydrogen bonds are significantly more compressible than covalent bonds. Initial compression is often absorbed by the shortening and bending of these bonds.

-

Pressure-Induced Amorphization (PIA): If the crystal cannot find a stable, ordered, lower-volume configuration, the increasing strain on the hydrogen-bond network can lead to a catastrophic loss of long-range order, resulting in an amorphous state. This phenomenon is well-documented in other hydrated systems, such as clathrate hydrates[6][7][8].

-

Pressure-Induced Dehydration: At certain pressure and temperature conditions, it may become energetically favorable for the system to expel water molecules to achieve a more compact, dense phase of a lower hydrate or the anhydrous compound.

The Anhydrous Analogue: A Benchmark for Investigation

The most relevant experimental benchmark is the high-pressure study of α-AlF₃. Using angle-dispersive X-ray powder diffraction in a diamond-anvil cell, researchers identified an apparent isostructural phase transition at approximately 12 GPa[1]. An isostructural transition is one where the crystal symmetry remains the same, but there is a discontinuity in the volume compression, often due to subtle changes in bonding. This finding provides a critical point of comparison for the behavior of the hydrated forms.

| Compound | Ambient Phase (Symmetry) | Pressure-Induced Transition | Transition Pressure (GPa) | Analytical Technique |

| α-AlF₃ | Rhombohedral (R-3c) | Isostructural Phase Transition | ~12 | Angle-Dispersive X-ray Diffraction |

Table 1: Summary of the known high-pressure phase transition in anhydrous α-AlF₃. Data sourced from Stavrou et al. (2015)[1].

Experimental Design and Protocols

Investigating phase transitions under pressure requires specialized equipment and meticulous technique. The diamond anvil cell (DAC) is the primary tool for generating static high pressures, while in-situ spectroscopic and diffraction techniques are used to probe the sample's structure.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

A DAC uses the opposing faces of two brilliant-cut diamonds to exert immense pressure on a sample contained within a small gasket hole.

Caption: High-pressure experimental workflow using a diamond anvil cell.

Protocol 1: In-Situ High-Pressure X-Ray Diffraction (XRD)

XRD is the definitive method for determining crystal structure. Under pressure, it allows for the direct observation of phase transitions through changes in the diffraction pattern.

Objective: To identify pressure-induced structural phase transitions and determine the equation of state (compressibility) of each phase.

Methodology:

-

Gasket Preparation: A metal gasket (e.g., rhenium or stainless steel) is pre-indented between the diamond anvils to a thickness of ~40-50 µm. A hole of 100-150 µm is then drilled in the center to serve as the sample chamber.

-

Sample Loading: A small amount of finely ground AlF₃·xH₂O powder is placed into the gasket hole. A few ruby chips (~5 µm) are added as a pressure calibrant.

-

Pressure Transmitting Medium: To ensure hydrostatic or near-hydrostatic conditions, a pressure-transmitting medium is loaded into the sample chamber. For studies at room temperature, a 4:1 methanol-ethanol mixture or silicone oil is suitable. For cryogenic studies, neon or helium may be used.

-

Pressure Calibration: The pressure inside the DAC is determined by measuring the wavelength shift of the R1 fluorescence line of the ruby chip, a well-established standard.

-

Data Collection: The DAC is mounted on a synchrotron beamline. Angle-dispersive XRD patterns are collected at incremental pressure points. High-brilliance synchrotron sources are essential for obtaining high-quality data from the microscopic sample volume.

-

Data Analysis: The collected 2D diffraction images are integrated into 1D intensity vs. 2θ plots. The patterns are then indexed to identify the crystal structure. A phase transition is marked by the appearance of new diffraction peaks and the disappearance of peaks from the parent phase. The unit cell volume is calculated from the refined lattice parameters at each pressure point to construct a pressure-volume equation of state.

Protocol 2: In-Situ High-Pressure Raman Spectroscopy

Raman spectroscopy is highly sensitive to changes in local bonding environments and crystal symmetry, making it an excellent complementary technique to XRD.

Objective: To detect phase transitions through changes in vibrational modes and to probe the behavior of the water and Al-F sublattices.

Methodology:

-

DAC Preparation: Sample loading is similar to the XRD protocol. A pressure-transmitting medium is crucial to minimize non-hydrostatic stresses that can broaden spectral lines.

-

System Setup: The DAC is placed under a confocal micro-Raman spectrometer. A laser (e.g., 532 nm or 633 nm) is focused on the sample. The strong Raman signal from the diamond anvils must be accounted for and spatially filtered[9][10].

-

Data Collection: Raman spectra are collected at increasing pressure increments. It is critical to monitor the ruby fluorescence simultaneously to determine the pressure for each spectrum. Spectra should be recorded for both the lattice mode region (typically < 400 cm⁻¹), the Al-F vibrational region (~400-700 cm⁻¹), and the O-H stretching region of water (~3000-3600 cm⁻¹).

-

Data Analysis: A phase transition is indicated by:

-

Discontinuous shifts in the frequency of Raman modes (dν/dP).

-

The appearance or disappearance of modes, which signals a change in symmetry and selection rules.

-

Significant peak broadening , which can be a precursor to amorphization.

-

Splitting of degenerate modes due to symmetry lowering.

-

Data Interpretation and Anticipated Results

The collected data must be systematically analyzed to build a cohesive picture of the material's high-pressure behavior.

Caption: Decision tree for interpreting high-pressure XRD and Raman data.

One of three primary outcomes can be hypothesized for aluminum fluoride hydrates under pressure:

-

Polymorphic Transition: The hydrate transforms into a new, denser crystalline structure. This would be definitively observed in XRD as a new set of diffraction peaks. Raman spectroscopy would show clear changes in the number and frequencies of vibrational modes. The transition pressure would likely be lower than that of anhydrous AlF₃ due to the "softer" nature of the hydrogen-bond network.

-

Pressure-Induced Amorphization (PIA): The crystal structure collapses. In XRD, this would be seen as the gradual disappearance of sharp Bragg peaks and the emergence of a broad, diffuse scattering halo. In Raman, all sharp lattice and internal modes would broaden significantly into wide, overlapping bands.

-

Stability: The ambient phase remains stable over a wide pressure range, compressing smoothly without transitioning. In this case, XRD peaks would shift monotonically to higher angles (smaller d-spacing), and Raman modes would shift smoothly to higher frequencies.

Future Outlook and Potential Applications

The study of aluminum fluoride hydrates under pressure is a nascent field with significant potential. Establishing the phase diagrams of AlF₃·H₂O, AlF₃·3H₂O, and other hydrates will provide fundamental insights into the interplay of ionic, covalent, and hydrogen bonding under extreme conditions.

Beyond fundamental science, this research has practical implications. In the pharmaceutical industry, where hydrated compounds are common, understanding pressure-induced transformations is vital for ensuring the stability and efficacy of drug formulations. In materials science, new high-pressure polymorphs could exhibit novel catalytic or optical properties. The protocols and theoretical framework presented in this guide provide the necessary tools to explore this exciting and uncharted scientific territory.

References

-

Inhibition of AlF3·3H2O Impurity Formation in Ti3C2Tx MXene Synthesis under a Unique CoFx/HCl Etching Environment. Washington State University. Available at: [Link]

-

Reaction Mechanisms during Atomic Layer Deposition of AlF3 Using Al(CH3)3 and SF6 Plasma. ACS Publications. Available at: [Link]

-

Effect of HF Pressure on Thermal Al2O3 Atomic Layer Etch Rates and Al2O3 Fluorination. University of Colorado Boulder. Available at: [Link]

-

Equations of state of anhydrous AlF3 and AlI3: Modeling of extreme condition halide chemistry. PubMed. Available at: [Link]

-